Cas no 343604-05-7 (3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde)
![3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde structure](https://www.kuujia.com/scimg/cas/343604-05-7x500.png)
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-dimethylphenyl)benzaldehyde
- 3',4'-Dimethyl-biphenyl-4-carbaldehyde
- 3',4'-dimethylbiphenyl-4-carbaldehyde
- 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
- 343604-05-7
- 3',4'-Dimethyl-biphenyl-4-carboxaldehyde
- DTXSID30374382
- SCHEMBL3456595
- CS-0451294
- FWBMHVOMCSIWCX-UHFFFAOYSA-N
- 3',4'-dimethylbiphenyl-4-carboxaldehyde
- A822189
- FT-0644466
- DB-021943
-
- MDL: MFCD04117432
- Inchi: InChI=1S/C15H14O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-10H,1-2H3
- InChI Key: FWBMHVOMCSIWCX-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1C)C2=CC=C(C=C2)C=O
Computed Properties
- Exact Mass: 210.10400
- Monoisotopic Mass: 210.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.056
- Boiling Point: 349.4°Cat760mmHg
- Flash Point: 182.7°C
- Refractive Index: 1.591
- PSA: 17.07000
- LogP: 3.78290
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde Security Information
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4561-1G |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 95% | 1g |
¥ 3,511.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4561-10G |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 95% | 10g |
¥ 17,556.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4561-5G |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 95% | 5g |
¥ 10,533.00 | 2023-04-13 | |
Fluorochem | 020845-250mg |
4-(3,4-Dimethylphenyl)benzaldehyde |
343604-05-7 | 97% | 250mg |
£160.00 | 2022-03-01 | |
Crysdot LLC | CD12081237-1g |
3',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 97% | 1g |
$550 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283964-1 g |
3',4'-Dimethyl-biphenyl-4-carbaldehyde, |
343604-05-7 | 1g |
¥5,603.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4561-250MG |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 95% | 250MG |
¥ 1,405.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4561-500MG |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde |
343604-05-7 | 95% | 500MG |
¥ 2,343.00 | 2023-04-13 | |
Fluorochem | 020845-1g |
4-(3,4-Dimethylphenyl)benzaldehyde |
343604-05-7 | 97% | 1g |
£372.00 | 2022-03-01 | |
Fluorochem | 020845-2g |
4-(3,4-Dimethylphenyl)benzaldehyde |
343604-05-7 | 97% | 2g |
£598.00 | 2022-03-01 |
3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
Introduction to 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 343604-05-7) and Its Emerging Applications in Chemical Biology
The compound 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, identified by the CAS number 343604-05-7, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This aromatic aldehyde, characterized by its biphenyl core and distinctive methyl substitution pattern, has garnered attention due to its unique chemical properties and promising biological activities. The presence of a carbonyl group at the 4-position of the biphenyl system not only imparts reactivity suitable for further functionalization but also contributes to its role as a key intermediate in synthetic chemistry.
In recent years, the study of biphenyl derivatives has expanded dramatically, driven by their versatility as scaffolds in drug design. The specific arrangement of substituents in 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde enhances its interactions with biological targets, making it a valuable candidate for developing novel therapeutic agents. The compound’s ability to participate in hydrogen bonding and π-stacking interactions further underscores its utility in designing molecules with high affinity for biological receptors.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactive aldehyde group to introduce diverse functional groups, enabling the creation of libraries of derivatives with tailored properties. These derivatives have been explored for their potential in modulating various biological pathways, including those implicated in inflammation, cancer, and neurodegenerative diseases. The structural motif of 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde has proven particularly effective in mimicking natural products and pharmacophores found in medicinal compounds.
Recent advances in computational chemistry have further illuminated the promise of this compound. Molecular modeling studies suggest that its rigid biphenyl backbone provides stability, while the methyl groups at the 3' and 4' positions enhance binding affinity to specific targets. These insights have guided experimental efforts to optimize the compound’s bioactivity. For instance, modifications aimed at improving solubility or metabolic stability have been explored, yielding derivatives with enhanced pharmacokinetic profiles.
The aldehyde functionality of 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde also makes it a valuable tool for probe development in biochemical assays. Aldehydes are well-known for their ability to react with nucleophiles such as amines and thiols, allowing researchers to track interactions at the molecular level. This property has been exploited in high-throughput screening campaigns to identify novel binders for therapeutic targets. Additionally, the compound’s fluorescence characteristics have been investigated, revealing potential applications in biosensors and imaging techniques.
In the context of drug discovery, 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde has been incorporated into various scaffolds designed to interact with proteins and enzymes. Its biphenyl core is particularly effective in binding to aromatic residues within protein active sites, while the aldehyde group provides a handle for further derivatization. This combination has led to the identification of several lead compounds with promising preclinical results. Notably, derivatives of this scaffold have shown inhibitory activity against enzymes involved in metabolic pathways relevant to obesity and type 2 diabetes.
The synthesis of 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes involve multi-step sequences that require careful control of reaction conditions to avoid side products. However, recent methodologies have emerged that streamline these processes while maintaining high yields and purity. Transition-metal-catalyzed reactions have been particularly useful in constructing the biphenyl core efficiently. These advances have made it more feasible to produce this compound on scales suitable for both research and industrial applications.
As interest in sustainable chemistry grows, efforts have been made to develop greener synthetic routes for 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde. Biocatalytic approaches using engineered enzymes have shown promise in achieving selective transformations under mild conditions. Such methods align with broader trends toward environmentally friendly chemical processes and could reduce the environmental footprint of producing this valuable intermediate.
The future prospects for 3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde are bright, with ongoing research exploring new applications and improvements. Innovations in synthetic chemistry continue to unlock new ways to functionalize this scaffold, while computational methods provide deeper insights into its interactions with biological systems. As our understanding of molecular recognition evolves, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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